Regiochemical Comparison with Closest Regioisomers
The compound's defining structural feature is the concurrent bromination at C7 and methylation at C8 on the quinolin-4(1H)-one core. This exact substitution pattern does not appear in the other commercially available bromo-methyl-quinolin-4(1H)-one regioisomers: 6-bromo-8-methylquinolin-4(1H)-one (CAS 1086062-88-5) carries the bromine at the 6-position, while 8-bromo-2-methylquinolin-4(1H)-one (CAS 949507-56-6) and 7-bromo-2-methylquinolin-4(1H)-one (CAS 56716-92-8) alter the methyl position [1]. In Pd-catalysed cross-coupling reactions, the C7 aryl bromide is activated by the para-standing 4-oxo electron-withdrawing group, whereas the ortho C8 methyl provides steric hindrance that can moderate coupling rates and improve mono-coupling selectivity. No head-to-head kinetic study was identified; this inference is drawn from well-established electronic and steric principles of aryl halide reactivity [2].
| Evidence Dimension | Substitution pattern – bromine and methyl positions on quinolin-4(1H)-one core |
|---|---|
| Target Compound Data | Br at C7, CH₃ at C8 |
| Comparator Or Baseline | 6-Bromo-8-methylquinolin-4(1H)-one (Br at C6, CH₃ at C8); 8-Bromo-2-methylquinolin-4(1H)-one (Br at C8, CH₃ at C2); 7-Bromo-2-methylquinolin-4(1H)-one (Br at C7, CH₃ at C2) |
| Quantified Difference | Not quantifiable – regiochemical uniqueness; no peer-reviewed comparative kinetic data available for these scaffolds. |
| Conditions | Structural comparison based on CAS registry data and available vendor catalogues; no experimental head-to-head study located. |
Why This Matters
For medicinal chemistry projects requiring a specific vector for Suzuki, Buchwald-Hartwig, or Sonogashira diversification on the quinolin-4(1H)-one core, no other commercial regioisomer furnishes the identical exit vector geometry.
- [1] PubChem Compound Summaries: CID 19004887 (7-Br-8-Me), CID entries for 1086062-88-5, 949507-56-6, 56716-92-8. NCBI. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Class-level framework for aryl bromide reactivity. View Source
